molecular formula C8H9N5OS B11594943 5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B11594943
M. Wt: 223.26 g/mol
InChI Key: YTJLADDVYDPFSF-UHFFFAOYSA-N
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Description

5-Amino-3-(prop-2-en-1-ylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with an amino group at the 5-position, a prop-2-en-1-ylsulfanyl group at the 3-position, and a hydroxyl group at the 7-position. Compounds containing the 1,2,4-triazole ring are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(prop-2-en-1-ylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone to form the triazolopyrimidine core. The prop-2-en-1-ylsulfanyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(prop-2-en-1-ylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidines with different functional groups, which can exhibit diverse biological activities .

Scientific Research Applications

5-Amino-3-(prop-2-en-1-ylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-amino-3-(prop-2-en-1-ylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9N5OS

Molecular Weight

223.26 g/mol

IUPAC Name

5-amino-3-prop-2-enylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C8H9N5OS/c1-2-3-15-8-12-11-7-10-6(14)4-5(9)13(7)8/h2,4H,1,3,9H2,(H,10,11,14)

InChI Key

YTJLADDVYDPFSF-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=NN=C2N1C(=CC(=O)N2)N

Origin of Product

United States

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